molecular formula C17H17N3O4 B2625667 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-86-7

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2625667
CAS RN: 2034361-86-7
M. Wt: 327.34
InChI Key: BSMYVVCFHJZWPC-UHFFFAOYSA-N
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Description

The compound “3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of indole . Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .


Synthesis Analysis

The synthesis of indole derivatives often involves using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of indole derivatives is confirmed by 1H NMR and LCMS Spectroscopy . The structure of indole is also known as 1H-benzo [b] pyrrole .


Chemical Reactions Analysis

Indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The synthesized compounds were screened for anti-microbial activity against various bacteria .


Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .

Scientific Research Applications

Synthesis and Anticancer Activity

Research on derivatives related to 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has shown promising anticancer properties. For instance, the synthesis of N-substituted indole derivatives has been explored for their potential in inhibiting topoisomerase-I enzyme, particularly in combating breast cancer. One such study found a derivative with a nitro group to exhibit significant activity against the MCF-7 human breast cancer cell line, highlighting the compound's potential as an anticancer agent (Kumar & Sharma, 2022). Similarly, efficient synthesis of related piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been conducted, with some compounds showing good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).

Antimicrobial Activities

The compound's framework has also been adapted to create derivatives with significant antimicrobial activities. A series of new compounds synthesized through Knoevenagel condensation demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and A. flavus. This suggests a potential role for these derivatives in treating infections (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

Synthesis Techniques

Research has also focused on novel synthesis techniques for oxazolidine-2,4-diones, which include the compound of interest. A method utilizing atmospheric carbon dioxide for the tandem phosphorus-mediated carboxylative condensation-cyclization reaction provides a new avenue for generating these compounds under mild, transition-metal-free conditions. This innovative approach may facilitate the exploration of these compounds for various biological activities (Zhang, Xia, Yang, & Lu, 2015).

Insecticidal Agents

Furthermore, derivatives of the compound have been investigated for their potential as insecticidal agents. Green synthesis methods have been employed to create 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, demonstrating promising results against Periplaneta americana. This suggests that these compounds could be developed into new, environmentally friendly insecticides (Jain, Sharma, & Kumar, 2013).

Mechanism of Action

Target of Action

The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The spread of antimicrobial resistance becomes a threat to both humans and animals , and indole derivatives could play a role in addressing this issue.

properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMYVVCFHJZWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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